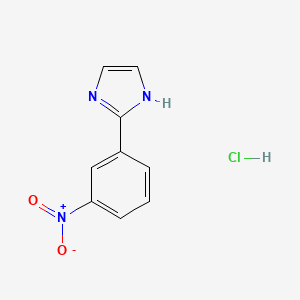

2-(3-nitrophenyl)-1H-imidazole hydrochloride

Description

Properties

IUPAC Name |

2-(3-nitrophenyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9;/h1-6H,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWYUWWNSGOBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview

This route involves the catalyst-free cyclization of vinyl azides with benzamidines, leading to the formation of 2,4-disubstituted imidazoles, which can be subsequently converted to the hydrochloride salt. The process is notable for its broad substrate scope, high yields, and operational simplicity.

Key Reaction Conditions

| Parameter | Optimal Conditions |

|---|---|

| Catalyst | None (catalyst-free) |

| Base | 1.5 equivalents of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | 80°C |

| Reaction Time | 8 hours |

Reaction Procedure

- Benzimidamide hydrochloride (or related amidines) is neutralized with DBU, which acts as both base and catalyst.

- Vinyl azides, such as 3-nitrophenyl vinyl azide, are added to the mixture.

- The reaction mixture is heated at 80°C under reflux conditions.

- Post-reaction, the mixture is worked up via extraction, filtration, and purification by column chromatography or recrystallization.

Yield and Substrate Scope

| Substrate | Substituents | Yield (%) | Notes |

|---|---|---|---|

| Vinyl azide | Para-electron donating groups (Me, OMe, tBu, Br, F) | 80–94 | Good to excellent yields |

| Vinyl azide | Ortho/Meta NO₂, Me, OMe | 67–79 | Moderate to good yields |

| Benzamidines | Electron-donating/withdrawing groups | 66–92 | Broad scope including nicotinimidamide and cyclopropane derivatives |

Scale-up Feasibility

- Gram-scale synthesis demonstrated with a 72% yield of the product, confirming industrial applicability.

Multi-Component Synthesis via Microwave-Assisted Reactions

Protocol Highlights

- Reactants include aromatic aldehydes, benzoyl cyanide, and aminoimidazoles or triazoles.

- Microwave irradiation accelerates the reaction, reducing reaction times to approximately 30 minutes.

- Conditions involve reflux in pyridine at 120°C.

Typical Conditions

| Parameter | Details |

|---|---|

| Reactants | Aromatic aldehyde, benzoyl cyanide, aminoimidazole or triazole |

| Solvent | Pyridine |

| Temperature | 120°C |

| Time | 30 minutes |

Yield and Scope

- Yields range from 70–90%, with high functional group tolerance.

- Suitable for synthesizing various imidazo[1,2-a]imidazole derivatives, including 2-(3-nitrophenyl) variants.

Oxidative Cyclization Using Metal Catalysts

Alternative Approaches

- Copper acetate-catalyzed oxidative intramolecular C-H amination under reflux at 155°C.

- Reaction times extend from 24 to 55 hours, with yields often exceeding 80%.

Limitations

- Harsh reaction conditions and lengthy durations make these less favorable compared to catalyst-free methods.

Notes on Reaction Optimization and Selectivity

- The presence of free amino groups on amidines is crucial for successful cyclization.

- The choice of base significantly influences yield; DBU has been identified as optimal.

- Solvent effects are notable; acetonitrile provides superior yields compared to DMSO, water, or NMP.

- Electron-withdrawing groups on vinyl azides (e.g., nitro) are well tolerated, facilitating the synthesis of nitro-substituted imidazoles.

Proposed Reaction Mechanism

Based on control experiments and literature, the mechanism involves:

- Neutralization of benzimidamide hydrochloride by DBU to generate a free amidine.

- Nucleophilic attack on the vinyl azide, forming an intermediate that releases nitrogen gas.

- Cyclization to form the imidazole core, followed by proton transfer and aromatization.

Summary and Data Table

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalyst-Free [3 + 2] Cyclization | Mild conditions, broad substrate scope, high yields | Environmentally friendly, scalable | Not suitable for aliphatic amidines |

| Microwave Multi-Component | Rapid, high-yield, operationally simple | Short reaction times, high efficiency | Requires microwave equipment |

| Metal-Catalyzed Oxidation | High yields, broad diversity | Useful for complex derivatives | Harsh conditions, long durations |

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that imidazole derivatives, including 2-(3-nitrophenyl)-1H-imidazole hydrochloride, exhibit significant anticancer properties. In vitro studies have demonstrated that compounds with imidazole moieties can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer) by influencing cellular pathways associated with cell death and proliferation .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| II1 (Imidazole complex) | DLD-1 | 57.4 |

| II1 (Imidazole complex) | MCF-7 | 79.9 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies show that imidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentrations (MICs) for various bacterial strains were recorded, indicating promising potential for the development of new antimicrobial agents .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Methicillin-resistant S. aureus | 4 µg/mL |

Neuropharmacological Effects

Research has shown that imidazole derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. Specifically, studies indicate anticonvulsant properties linked to GABAergic modulation, although specific data on this compound remains limited .

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for the preparation of more complex molecules. The unique chemical properties imparted by the nitro group enhance its reactivity, making it suitable for various synthetic routes and applications in creating pharmaceuticals and agrochemicals .

Case Studies

Case Study: Antitumor Efficacy

A detailed study evaluated the cytotoxic effects of related imidazole compounds against several cancer cell lines. The results indicated that these compounds could induce apoptosis through mechanisms independent of p53, providing insights into alternative therapeutic strategies for resistant cancers .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various imidazole derivatives were tested against common pathogens. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics, especially against resistant strains .

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The imidazole ring can also bind to metal ions, affecting their biological availability and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitrophenyl Substitutions

2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride

- Structure : Similar imidazole core with a 3-nitrophenyl group at position 2 but includes additional phenyl groups at positions 4 and 5.

- Key Differences :

- Increased steric bulk due to diphenyl substitution, leading to twisted conformations (dihedral angles: 24.05°–50.38° between imidazole and benzene rings).

- Stabilized crystal packing via N–H⋯Cl hydrogen bonds, forming 1D chains.

- Implications: Reduced solubility compared to the target compound due to higher hydrophobicity. Potential applications in materials science for crystal engineering .

1-(4-Chloro-2-nitrophenyl)imidazole

- Structure : Nitro and chloro substituents on the phenyl ring (positions 2 and 4).

- Key Differences :

- Ortho-nitro and para-chloro groups create distinct electronic and steric environments.

- Molecular weight: 223.62 g/mol (vs. ~235 g/mol for the target compound).

- Implications: Altered reactivity in electrophilic substitution reactions due to substituent positioning. Potential use in agrochemicals or dyes .

Pharmacologically Active Imidazole Derivatives

SK&F96365 (Calcium Channel Blocker)

- Structure : 1H-imidazole substituted with methoxyphenethyl and propoxy groups.

- Key Differences :

- Methoxy groups enhance lipid solubility, improving membrane penetration.

- Pharmacological activity: Inhibits receptor-operated calcium channels, used in cardiovascular research.

- Implications : Demonstrates how alkyl and aryloxy substituents can tailor imidazole derivatives for specific biological targets .

Parconazole Hydrochloride (Antifungal Agent)

- Structure : Complex substituents, including dichlorophenyl and dioxolane groups.

- Key Differences :

- Dichlorophenyl group confers antifungal activity by targeting fungal cytochrome P450 enzymes.

- Molecular weight: 403.7 g/mol (higher than the target compound).

- Implications : Highlights the role of halogenation in enhancing antimicrobial potency .

Imidazole Derivatives with Alkyl/Chloro Substituents

2-(2-Chloroethyl)-1H-imidazole Hydrochloride

- Structure : Chloroethyl chain at position 2.

- Key Differences :

- Chloroethyl group may act as an alkylating agent, inducing DNA crosslinking in cancer cells.

- Molecular weight: 130.58 g/mol (significantly lower than the target compound).

- Implications: Potential use in chemotherapy or as a synthetic intermediate .

5-[2-(3,4-Dimethylphenyl)-2-phenylethyl]-1H-imidazole Hydrochloride

Comparative Data Table

Impact of Substituents on Properties and Activity

- Electron-Withdrawing Groups (e.g., -NO₂): Reduce imidazole basicity, altering interactions with biological targets (e.g., enzyme active sites).

- Hydrophobic Groups (e.g., phenyl, chloroethyl) : Increase lipophilicity, affecting membrane permeability and pharmacokinetics.

- Halogenation (e.g., -Cl) : Enhances binding to hydrophobic pockets in proteins and improves metabolic stability.

Biological Activity

2-(3-Nitrophenyl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and case studies.

- Molecular Formula : C9H8ClN3O2

- CAS Number : 1193389-94-4

- Molecular Weight : 227.63 g/mol

Synthesis

The synthesis of this compound typically involves the nitration of an imidazole derivative followed by purification processes such as recrystallization. The synthetic pathway can be summarized as follows:

- Nitration Reaction : The precursor imidazole compound is treated with a nitrating agent (e.g., nitric acid) to introduce the nitro group at the 3-position of the phenyl ring.

- Hydrochloride Formation : The resulting product is then converted into its hydrochloride salt form by reacting with hydrochloric acid.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It primarily acts as an enzyme inhibitor and has shown potential in modulating several signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 20.5 ± 3.6 | Cytotoxicity |

| IGR39 (Melanoma) | 27.8 ± 2.8 | Cytotoxicity |

These findings suggest that this compound may act through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties against various pathogens. Studies have reported that derivatives of imidazole exhibit broad-spectrum antibacterial activity, indicating potential therapeutic applications in treating infections.

Case Study 1: Antitumor Effects

A study conducted on the effects of this compound on MDA-MB-231 cells demonstrated that treatment at concentrations of 10 µM led to a significant increase in apoptosis markers, including caspase-3 activation. This suggests that the compound may effectively induce programmed cell death in cancer cells.

Case Study 2: Microbial Inhibition

Another investigation evaluated the antimicrobial efficacy of imidazole derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 15 µg/mL, showcasing its potential as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 2-(3-nitrophenyl)-1H-imidazole hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization strategies. A nickel-catalyzed protocol (used for analogous imidazole derivatives) includes nitrile addition, proto-demetallation, and dehydrative cyclization under mild conditions . For the nitro-substituted variant, regioselective nitration of the phenyl ring may precede imidazole ring formation. Key reagents include hydrogen peroxide (oxidizing agent) and sodium borohydride (reducing agent), with pH and temperature control critical for minimizing byproducts like over-nitrated derivatives . Industrial scalability remains underexplored, but lab-scale methods prioritize functional group compatibility (e.g., nitro groups are sensitive to harsh reducing conditions).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : - and -NMR confirm the imidazole backbone and nitro-phenyl substitution. The aromatic protons of the 3-nitrophenyl group show distinct splitting patterns due to meta-substitution .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures purity >98%, critical for pharmacological studies .

- Mass Spectrometry : ESI-MS (positive mode) should display a molecular ion peak at m/z 191.19 (free base) and 227.65 (hydrochloride salt) .

Q. How does the nitro group at the 3-position affect the compound’s stability and solubility?

The electron-withdrawing nitro group reduces basicity of the imidazole nitrogen, enhancing stability in acidic conditions. However, it decreases aqueous solubility, necessitating DMSO or ethanol as solvents for in vitro assays. Hygroscopicity of the hydrochloride salt requires storage in desiccated, light-resistant containers .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during nitration of the phenyl ring in imidazole derivatives?

Meta-nitration dominates due to the directing effects of the imidazole ring. Computational studies (DFT) predict favorable transition states for nitro group placement at the 3-position. Experimental validation involves monitoring reaction progress via TLC and isolating intermediates (e.g., 2-phenyl-1H-imidazole) before nitration . Competing ortho/para products (<5%) can be removed via recrystallization (ethanol/water) .

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Retrosynthetic AI tools (e.g., Template_relevance models) propose feasible routes by analyzing databases like Reaxys. For example, a one-step synthesis from 3-nitrobenzaldehyde and ethylenediamine derivatives is predicted, though experimental validation is needed. Molecular dynamics simulations further assess steric hindrance during cyclization .

Q. What mechanistic insights explain the biological activity of nitro-substituted imidazoles in receptor binding studies?

The nitro group enhances π-π stacking with hydrophobic receptor pockets (e.g., TRPC channels). Pharmacophore modeling reveals that the planar imidazole ring and nitro group’s electron-deficient nature mimic endogenous ligands. Competitive binding assays (e.g., with -labeled SKF-96365) quantify affinity for ion channels, with IC values correlating with substituent electronic effects .

Q. How do structural modifications of the imidazole core influence pharmacological efficacy and toxicity?

- Nitro Reduction : In vivo reduction of the nitro group to amine may generate toxic metabolites (e.g., reactive nitrogen species). LC-MS/MS tracks metabolite formation in hepatic microsomes .

- Substitution Patterns : Replacing the nitro group with halogens (e.g., Cl) or methoxy groups alters LogP and membrane permeability. SAR studies show that 3-nitro derivatives exhibit superior antimicrobial activity compared to 4-nitro analogs .

Methodological Considerations

Q. What protocols mitigate byproduct formation during imidazole ring closure?

- Temperature Control : Slow heating (40–60°C) prevents decomposition of nitro intermediates.

- Catalyst Optimization : Nickel catalysts (2–5 mol%) improve cyclization efficiency vs. traditional acid catalysis, reducing dimerization byproducts .

- Workup Procedures : Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials, followed by column chromatography (silica gel, CHCl/MeOH) .

Q. How can researchers validate the compound’s role in oxidative stress pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.